molecular formula C24H27N3O7S B10778595 (9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene

(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene

Cat. No.: B10778595
M. Wt: 501.6 g/mol
InChI Key: JNNIZILNBMPOAC-MOXQZVSFSA-N
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Description

(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene is a complex organic compound that features a phenanthrene backbone with a glutathione moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene typically involves multi-step organic reactions. The process begins with the preparation of the phenanthrene backbone, followed by the introduction of the hydroxy group at the 10th position. The final step involves the conjugation of the glutathione moiety to the phenanthrene structure under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxy group.

    Substitution: The glutathione moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could produce various phenanthrene derivatives with different functional groups.

Scientific Research Applications

(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of phenanthrene derivatives.

    Biology: Investigated for its potential role in cellular processes involving glutathione.

    Medicine: Explored for its potential therapeutic effects, particularly in oxidative stress-related conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The glutathione moiety plays a crucial role in modulating the compound’s activity, influencing pathways related to oxidative stress and cellular detoxification.

Comparison with Similar Compounds

Similar Compounds

    (9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydroanthracene: Similar structure but with an anthracene backbone.

    (9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrobenzo[a]pyrene: Contains a benzo[a]pyrene backbone.

Uniqueness

(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene is unique due to its specific phenanthrene backbone and the presence of both a hydroxy group and a glutathione moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H27N3O7S

Molecular Weight

501.6 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[(9R,10R)-10-hydroxy-9,10-dihydrophenanthren-9-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C24H27N3O7S/c25-17(24(33)34)9-10-19(28)27-18(23(32)26-11-20(29)30)12-35-22-16-8-4-2-6-14(16)13-5-1-3-7-15(13)21(22)31/h1-8,17-18,21-22,31H,9-12,25H2,(H,26,32)(H,27,28)(H,29,30)(H,33,34)/t17-,18-,21+,22+/m0/s1

InChI Key

JNNIZILNBMPOAC-MOXQZVSFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Origin of Product

United States

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